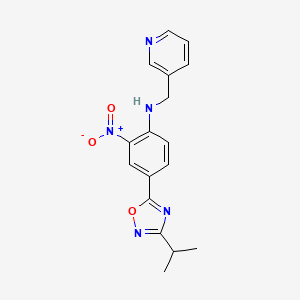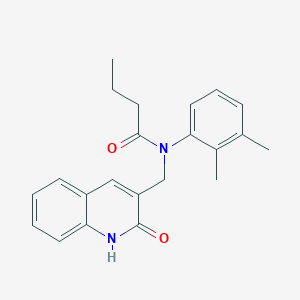
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide, commonly known as DMQB, is a synthetic compound that has been widely studied for its potential applications in scientific research. DMQB is a member of the quinoline family of compounds, which are known for their diverse biological activities. In
Scientific Research Applications
DMQB has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurobiology, and infectious disease research. In cancer research, DMQB has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies. In neurobiology, DMQB has been found to modulate the activity of neurotransmitters and improve cognitive function, suggesting its potential use in the treatment of neurological disorders. In infectious disease research, DMQB has been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antimicrobial agents.
Mechanism of Action
The exact mechanism of action of DMQB is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. DMQB has been shown to interact with proteins involved in cell cycle regulation, apoptosis, and DNA repair, suggesting that it may exert its effects by altering these processes. Additionally, DMQB has been found to modulate the activity of neurotransmitters such as dopamine and serotonin, which may contribute to its effects on cognitive function.
Biochemical and Physiological Effects
DMQB has been shown to have a variety of biochemical and physiological effects, depending on the specific research area being studied. In cancer research, DMQB has been found to induce apoptosis and inhibit the growth of cancer cells by modulating the activity of various signaling pathways. In neurobiology, DMQB has been shown to improve cognitive function and modulate the activity of neurotransmitters such as dopamine and serotonin. In infectious disease research, DMQB has been found to inhibit the growth of bacteria and viruses by disrupting various cellular processes.
Advantages and Limitations for Lab Experiments
DMQB has several advantages for use in scientific research, including its high purity and yield, as well as its diverse range of potential applications. However, there are also some limitations to its use, including its relatively high cost and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on DMQB, including further studies on its mechanism of action and potential applications in various research areas. Additionally, future research could focus on developing new derivatives of DMQB with improved potency and selectivity, as well as investigating its potential as a therapeutic agent in preclinical and clinical trials.
Conclusion
In conclusion, DMQB is a synthetic compound that has been widely studied for its potential applications in scientific research. Its diverse range of potential applications, combined with its high purity and yield, make it a promising candidate for further research in a variety of research areas. With continued research, DMQB may hold promise as a therapeutic agent in the treatment of cancer, neurological disorders, and infectious diseases.
Synthesis Methods
DMQB can be synthesized using a multistep process involving the reaction of 2,3-dimethylaniline with 2-hydroxy-3-formylquinoline, followed by reduction and acylation steps. The final product is obtained in good yield and purity, making it suitable for use in scientific research.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-8-21(25)24(20-12-7-9-15(2)16(20)3)14-18-13-17-10-5-6-11-19(17)23-22(18)26/h5-7,9-13H,4,8,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIHWDLNKMSPTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


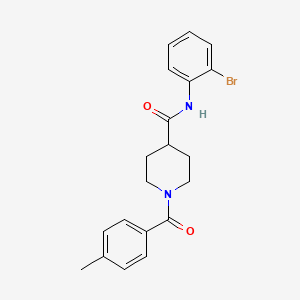

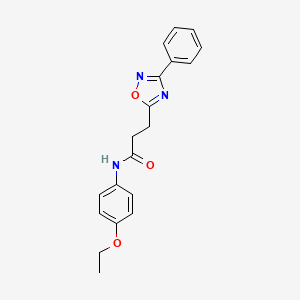
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-methylbenzoyl)piperidine-4-carboxamide](/img/structure/B7701386.png)
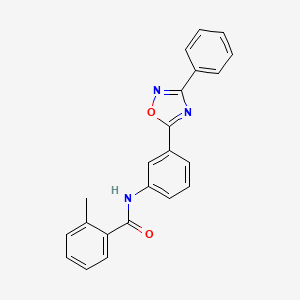

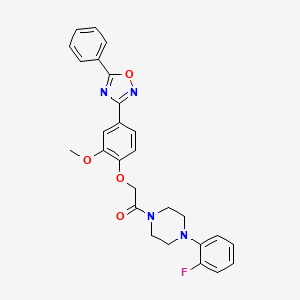

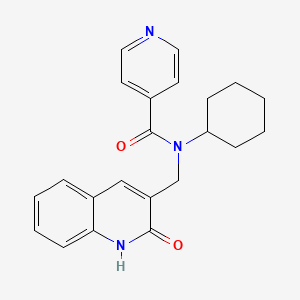
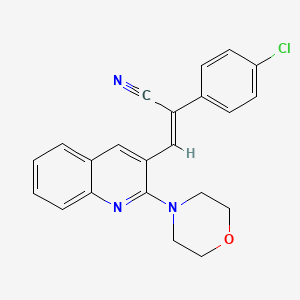
![8-bromo-N-(4-iodophenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7701442.png)

